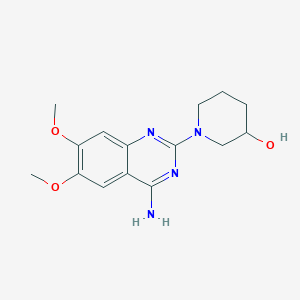
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system.
作用機序
The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one involves the selective inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. The compound has been shown to selectively inhibit BTK, leading to the suppression of B-cell activation and proliferation. This can be beneficial in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been studied for its potential application in the treatment of solid tumors.
実験室実験の利点と制限
The advantages of using 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one in lab experiments include its selectivity for BTK, which can lead to more accurate results. The compound has also been extensively studied in preclinical studies, which can provide a strong foundation for further research. The limitations of using this compound in lab experiments include the need for specialized equipment and expertise for synthesis and handling, as well as the potential for off-target effects.
将来の方向性
There are several future directions for research on 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one. One direction is to further investigate its potential applications in the treatment of solid tumors. Another direction is to study its effects on other signaling pathways and enzymes, which can provide a more comprehensive understanding of its mechanism of action. Additionally, further studies can be conducted to optimize the synthesis method and improve the compound's efficacy and selectivity.
合成法
The synthesis of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one is a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride to form 2,3-dihydro-1-benzofuran-2-carboxylic acid. The carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methylpiperazine to form the final product, this compound.
科学的研究の応用
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one has been extensively studied for its potential applications in the treatment of various diseases. The compound has shown promising results in preclinical studies as a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has also been studied for its potential application in the treatment of solid tumors.
特性
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(17)15-6-7-16(9)14(18)12-8-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUDFBYJHXKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)


![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
